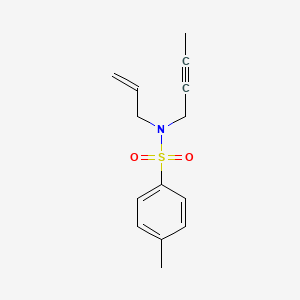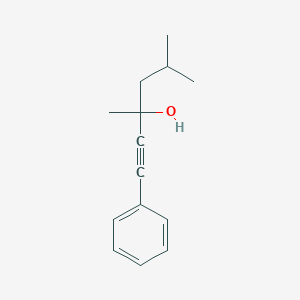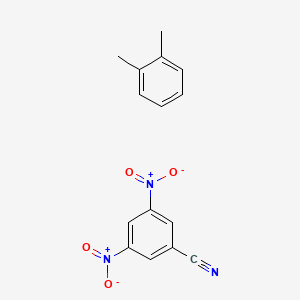
3,5-Dinitrobenzonitrile--1,2-xylene (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrobenzonitrile–1,2-xylene (1/1) is a chemical compound with the molecular formula C15H13N3O4. It is a combination of 3,5-dinitrobenzonitrile and 1,2-xylene in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitrobenzonitrile typically involves the nitration of benzonitrile. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the benzonitrile ring.
1,2-Xylene is an aromatic hydrocarbon that can be obtained through the catalytic reforming of petroleum naphtha. The combination of 3,5-dinitrobenzonitrile and 1,2-xylene in a 1:1 ratio can be achieved through a simple mixing process under controlled conditions.
Industrial Production Methods
Industrial production of 3,5-dinitrobenzonitrile–1,2-xylene involves large-scale nitration and purification processes. The nitration is performed in reactors equipped with cooling systems to control the exothermic reaction. The product is then purified through crystallization and filtration techniques to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitrobenzonitrile–1,2-xylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3,5-diaminobenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitrobenzonitrile–1,2-xylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-dinitrobenzonitrile–1,2-xylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the activity of enzymes. The aromatic ring structure allows for interactions with various biological molecules, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzonitrile: Similar in structure but lacks the xylene component.
1,2-Xylene: An aromatic hydrocarbon without the nitro and nitrile groups.
3,5-Diaminobenzonitrile: A reduced form of 3,5-dinitrobenzonitrile.
Uniqueness
3,5-Dinitrobenzonitrile–1,2-xylene is unique due to its combination of nitro, nitrile, and xylene components, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
674776-11-5 |
|---|---|
Molekularformel |
C15H13N3O4 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
3,5-dinitrobenzonitrile;1,2-xylene |
InChI |
InChI=1S/C8H10.C7H3N3O4/c1-7-5-3-4-6-8(7)2;8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h3-6H,1-2H3;1-3H |
InChI-Schlüssel |
MVPKONCSDKHAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B12548326.png)
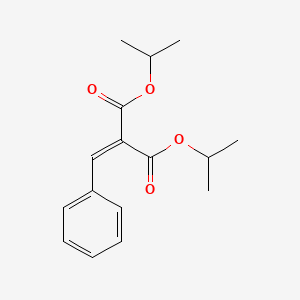
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
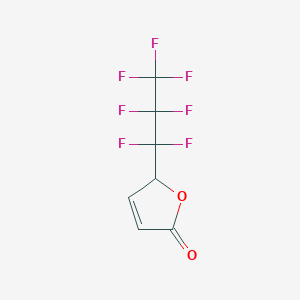
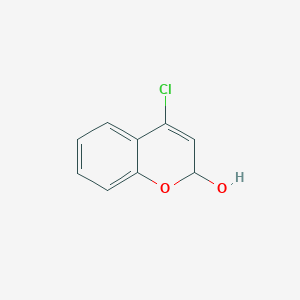
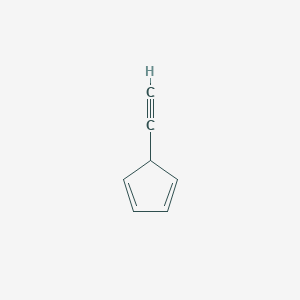
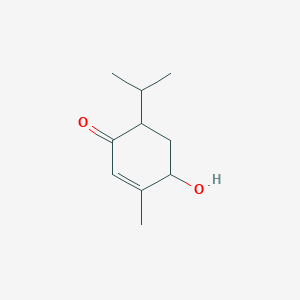
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)

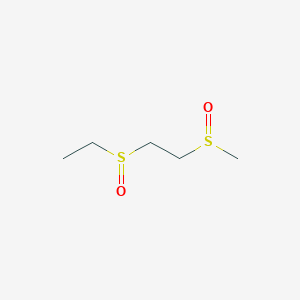
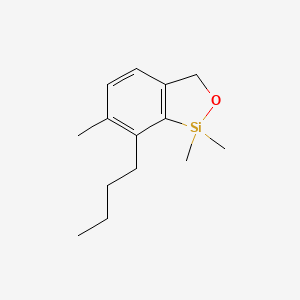
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
